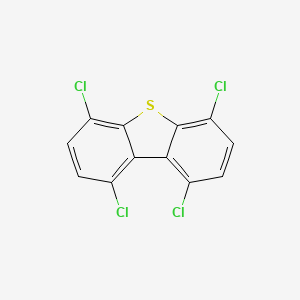

1,4,6,9-Tetrachlorodibenzothiophene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

134705-50-3 |

|---|---|

Molecular Formula |

C12H4Cl4S |

Molecular Weight |

322.0 g/mol |

IUPAC Name |

1,4,6,9-tetrachlorodibenzothiophene |

InChI |

InChI=1S/C12H4Cl4S/c13-5-1-3-7(15)11-9(5)10-6(14)2-4-8(16)12(10)17-11/h1-4H |

InChI Key |

QSHZCXSHSWEQFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C3=C(C=CC(=C3S2)Cl)Cl)Cl |

Origin of Product |

United States |

Environmental Occurrence and Distribution of Pcdts

Detection in Environmental Matrices

Aquatic Environments

Sediments (e.g., Passaic River, Chaohu Lake)

Sediments can act as a sink for persistent organic pollutants. The Passaic River in New Jersey, a site of historical industrial contamination, has been extensively studied. However, the vast majority of research has focused on dioxins (specifically 2,3,7,8-Tetrachlorodibenzodioxin), Polychlorinated Biphenyls (PCBs), and heavy metals.

One study on the Passaic River identified a different isomer, 2,4,6,8-Tetrachlorodibenzothiophene, and traced its likely origin to the historical production of chlorophenols. This finding highlights that while PCDTs are present, the specific congener profiles can be linked to particular industrial processes. Unfortunately, these studies did not report the presence or concentration of 1,4,6,9-Tetrachlorodibenzothiophene.

Similarly, no information was found regarding the detection of this compound in the sediments of Chaohu Lake.

Pulp Mill Effluents

Effluents from pulp and paper mills that use chlorine bleaching processes are a known source of chlorinated organic compounds. However, the available literature on this topic discusses these compounds in broad categories and does not provide specific concentration data for this compound.

Terrestrial Environments

No data was found concerning the presence or concentration of this compound in terrestrial environments, such as soil samples.

The requested detailed article on the environmental occurrence of this compound cannot be generated at this time due to a significant lack of specific scientific data for this compound across all the specified environmental compartments. The available research focuses on other, more prevalent or toxic, chlorinated compounds.

Congener-Specific Distribution Patterns

The distribution of individual PCDT congeners can vary significantly between different environmental media. This is due to a combination of factors including the specific formation conditions at the source, environmental transport and transformation processes, and selective bioaccumulation by organisms.

Dominant Congeners in Different Environmental Compartments

While detailed congener-specific data for a wide range of PCDTs is limited, some patterns have been observed. In sediments, which act as a sink for many hydrophobic pollutants, higher chlorinated congeners of related compounds like PCDDs are often found to be dominant. mdpi.com For example, in the Baltic Sea, sediments showed elevated levels of octa- and hepta-chlorodibenzodioxins. The dominance of octachlorodibenzofuran (OCDF) in the same samples suggested a contribution from industrial processes. mdpi.com Although this data is for PCDD/Fs, it suggests that similar patterns of higher chlorinated congeners might be expected for PCDTs in depositional environments.

Conversely, studies on the bioaccumulation of similar compounds in aquatic organisms have sometimes shown a selective accumulation of less chlorinated congeners. frontiersin.org The specific congener patterns in organisms are a result of complex uptake, metabolism, and elimination kinetics. nih.gov

Information specifically identifying 1,2,3,4,7-penta-CDT or 1,3,9-tri-CDT as dominant congeners in specific environmental compartments was not found in the reviewed literature.

Relative Percentages of Low- vs. High-Chlorinated Congeners Across Media

The relative abundance of low-chlorinated versus high-chlorinated PCDT congeners can provide insights into the source and environmental fate of these compounds. For example, in fly ash from combustion sources, a mix of both lower and higher chlorinated congeners of related compounds is often observed, with the specific profile depending on the combustion efficiency and the chemical composition of the fuel. nih.gov

In biological samples, the pattern can be different. Some studies on similar organochlorine compounds have shown that lower-chlorinated congeners can be more readily bioaccumulated than their higher-chlorinated counterparts. frontiersin.org This can be due to factors such as bioavailability and the ability of organisms to metabolize and excrete certain congeners more effectively than others. nih.gov

Correlation with Other Persistent Organic Pollutants (e.g., PCDDs/PCDFs)

Polychlorinated dibenzothiophenes (PCDTs) are structurally analogous to polychlorinated dibenzofurans (PCDFs), with a sulfur atom replacing the oxygen atom in the central ring. nii.ac.jp This structural similarity leads to their co-occurrence in various environmental matrices, often originating from the same anthropogenic sources, such as waste incineration. nii.ac.jpmdpi.com Consequently, the environmental distribution of PCDTs is frequently studied in conjunction with that of polychlorinated dibenzo-p-dioxins (PCDDs) and PCDFs.

Research has consistently shown a correlation in the presence of these compound classes in environmental samples, although their relative concentrations can vary. Studies of samples from industrial and municipal sources have identified PCDTs alongside PCDDs and PCDFs, indicating shared formation pathways. nii.ac.jp Halogenated aromatic compounds like PCDTs, PCDDs, and PCDFs are typically found in the environment as complex mixtures of various isomers and congeners, which complicates their individual analysis and risk assessment. nih.gov

Detailed analyses of environmental samples, including soil, sediment, and fly ash from Japan, have revealed that while PCDTs are detectable, their concentrations are generally lower than those of PCDDs and PCDFs in the same samples. nii.ac.jp This suggests that the formation of PCDTs from sources like municipal waste incineration may be less efficient compared to the generation of their oxygen-containing counterparts. nii.ac.jp For instance, in one study, the total concentration of PCDTs in fly ash was found to be significantly lower than the total for PCDD/Fs. A similar pattern was observed in soil and sediment samples. nii.ac.jp

The congener profiles of PCDDs and PCDFs in environmental compartments like sediment and water have been found to be highly correlated in some studies, suggesting similar transport and deposition behaviors for these abiotic samples. nih.gov However, the correlation can be more complex in biological samples due to differences in metabolism and bioaccumulation among congeners. nih.govfrontiersin.org While specific correlation data for this compound is limited, the general principle of congener profile analysis is applied to understand sources. nih.govintegral-corp.com The distribution patterns of different isomers of PCDDs and PCDFs can help identify their origin and formation routes. nih.gov This same approach is valuable for understanding PCDT contamination. For example, the high level of 2,4,6,8-TeCDT found in the Passaic River (USA) pointed to specific contamination sources that were not immediately obvious from PCDD/F data alone. nii.ac.jp

The analysis of congener patterns is a key tool in environmental forensics. integral-corp.com For POPs, the "fingerprint" of individual congener concentrations can provide clues about the pollution source. integral-corp.com Although commercial polychlorinated biphenyl (B1667301) (PCB) mixtures, known as Aroclors, have characteristic congener profiles, the profiles of unintentionally produced POPs like PCDTs and PCDD/Fs are often indicative of the specific combustion or chemical process that created them. integral-corp.comnih.gov

The following table presents research findings on the comparative concentrations of PCDTs and PCDD/Fs in various environmental samples.

Table 1: Comparative Concentrations of PCDTs and PCDD/Fs in Japanese Environmental Samples

| Sample Type | Total PCDTs Concentration (pg/g) | Total PCDDs/PCDFs Concentration (pg/g) |

|---|---|---|

| Fly Ash | 1,300 | 120,000 |

| Soil | 130 | 11,000 |

| Sediment | 120 | 1,300 |

Data sourced from a 2005 study on Japanese environmental samples. nii.ac.jp

Research Gaps and Future Directions

Comprehensive Elucidation of Specific Formation Mechanisms for Individual PCDT Congeners, including 1,4,6,9-Tetrachlorodibenzothiophene

The formation of PCDTs is known to occur as unintentional by-products in thermal and industrial processes, such as waste incineration, metal recycling, and pulp bleaching. bohrium.com Current research suggests that their formation pathways are similar to those of polychlorinated dibenzo-p-dioxins (PCDDs) and PCDFs, involving precursors like chlorothiophenols (CTPs). nih.govresearchgate.net Theoretical studies using density functional theory (DFT) have explored the homogeneous gas-phase reactions, highlighting that radical-radical coupling of chlorothiophenoxy radicals (CTPRs) is a key mechanism. nih.govrsc.org These reactions are influenced by temperature and the presence of catalysts. dioxin20xx.org

However, a significant research gap exists in understanding the specific reaction pathways that lead to the formation of individual PCDT congeners. While general mechanisms from precursors like 2-chlorothiophenol (B146423) have been investigated, the precise conditions and intermediate steps that favor the formation of this compound over other isomers are not well-defined. nih.gov It is known that the maxima of formation for PCDTs can be shifted to higher temperatures compared to their oxygenated counterparts. dioxin20xx.org Future research must focus on:

Isomer-Specific Pathway Analysis: Investigating the thermodynamic and kinetic favorability of reaction pathways leading to specific congeners like this compound.

Precursor-Product Relationships: Identifying the specific chlorinated thiophenol or other precursors that are most likely to yield this particular isomer.

Catalytic Surface Chemistry: Elucidating the role of fly ash composition and metal catalysts in directing the formation towards specific PCDT congeners in real-world combustion processes. dioxin20xx.org

Development of Advanced Environmental Fate and Transport Models Incorporating Complex Interactions and Transformation Pathways

Current models often lack the sophistication to incorporate the complex interactions and transformation pathways that govern the ultimate fate of these compounds. For instance, PCDTs can undergo photodegradation and biotransformation, potentially leading to dechlorination or conversion into other pollutants. bohrium.comnii.ac.jp Future modeling efforts should aim to:

Incorporate Transformation Data: Integrate experimentally determined rate constants for photolytic and metabolic degradation of specific congeners.

Model Complex Environmental Matrices: Improve predictions of partitioning behavior in heterogeneous media like sediment and soil, where sorption to organic carbon is a key process. mdpi.com

Enhance Bioaccumulation Models: Develop more accurate food web models to predict the biomagnification of individual PCDT congeners in aquatic and terrestrial ecosystems. bohrium.comepa.gov This is crucial as PCDTs have been detected in various organisms, including crabs and fish. nii.ac.jpresearchgate.net

Refinement of Analytical Methods for Trace-Level Detection and Isomer-Specific Quantification Across Diverse Matrices

The accurate assessment of environmental contamination by PCDTs hinges on robust analytical methods. The current gold standard is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS), which allows for the detection of PCDTs at very low concentrations. bohrium.comboeing.com This technique is essential for separating the 135 possible PCDT congeners from each other and from other interfering compounds like PCDDs and PCDFs. scispace.comdiva-portal.org

Despite these advanced techniques, significant analytical challenges remain. A major hurdle is the isomer-specific quantification of all congeners, which is often hampered by the lack of authentic analytical standards for many isomers. epa.gov Furthermore, detecting trace levels in complex matrices like biological tissues or sediment requires extensive and meticulous cleanup procedures to remove interferences. diva-portal.orgca.gov Future research should focus on:

Synthesis of Analytical Standards: Developing synthetic routes for all 135 PCDT congeners to enable accurate identification and quantification.

Improved Chromatographic Separation: Exploring novel gas chromatography column phases and techniques, such as comprehensive two-dimensional gas chromatography (GC×GC), to enhance the separation of co-eluting isomers. researchgate.net

Advanced Mass Spectrometry: Utilizing techniques like tandem mass spectrometry (MS/MS) to improve selectivity and confirmation of identified congeners, especially at trace levels in complex samples. ospar.orgresearchgate.net

Matrix-Specific Method Validation: Developing and validating optimized extraction and cleanup protocols for a wider range of environmental and biological matrices.

Further Development of Advanced Computational Approaches for Predicting Environmental Behavior and Biological Interactions

Computational chemistry offers a powerful and cost-effective means to predict the properties and behavior of PCDTs, helping to fill data gaps where experimental information is scarce. mdpi.comkabarak.ac.ke Methods like Density Functional Theory (DFT) have been employed to calculate thermodynamic properties, such as the standard enthalpy of formation, for all 136 PCDT congeners (including the parent dibenzothiophene). acs.org Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Retention Relationship (QSRR) models have been used to predict partition coefficients, Henry's law constants, and chromatographic retention times. bohrium.com

These computational tools are invaluable, but their predictive power needs to be enhanced. For example, predicting the toxicological impact of PCDTs often involves understanding their interaction with the aryl hydrocarbon receptor (AhR), a key step in mediating dioxin-like toxicity. nii.ac.jp Future computational efforts should include:

Refining QSPR/QSAR Models: Improving the accuracy of models that predict physicochemical properties, environmental partitioning, and toxicity (e.g., AhR binding affinity).

Molecular Docking Simulations: Using advanced docking models to predict the binding affinities of individual PCDT congeners to the AhR, which can help in estimating their relative potencies and toxic equivalency factors (TEFs). snu.ac.kr

Modeling Reaction Mechanisms: Expanding theoretical studies to better simulate the formation and degradation pathways of PCDTs under various environmental and industrial conditions. rsc.orgresearchgate.net

Integrated Ecological Risk Assessment Methodologies to Better Understand the Environmental Impact of PCDTs

A complete assessment of the environmental hazard posed by PCDTs is currently impossible due to the significant lack of data on their persistence, bioaccumulation, and toxicology for most congeners. epa.gov While some congeners are known to exhibit dioxin-like activity, a comprehensive ecological risk assessment requires a more integrated approach. nii.ac.jp The current risk assessment framework for dioxin-like compounds, which relies on Toxic Equivalency Factors (TEFs), needs to be expanded and validated for PCDTs.

Future work in this area must focus on creating integrated methodologies that combine multiple lines of evidence to provide a more holistic view of the risk. This involves:

Generating Comprehensive Toxicological Data: Conducting in vitro (e.g., H4IIE bioassays) and in vivo studies to determine the relative potencies and toxicological profiles of a wider range of PCDT congeners. epa.govnii.ac.jp

Integrating Fate and Exposure Models: Linking advanced environmental fate and transport models with food web bioaccumulation models to better predict exposure concentrations for ecological receptors. researchgate.netdntb.gov.ua

Developing Probabilistic Risk Models: Moving beyond deterministic risk quotients to probabilistic approaches that account for uncertainty and variability in exposure and effects data. dntb.gov.ua

Field Validation: Ground-truthing risk assessments with data from contaminated field sites, comparing predicted environmental concentrations and biological effects with direct measurements in soil, sediment, and local wildlife. ca.gov

By addressing these research gaps, the scientific community can develop a more robust understanding of the environmental risks posed by this compound and the entire class of PCDTs, leading to more effective management and mitigation strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.